molecular formula C15H17N5O3 B2893223 6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034562-69-9

6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2893223
CAS No.: 2034562-69-9
M. Wt: 315.333
InChI Key: NZACDSJGWYPWIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of intermediate products that undergo further modifications to achieve the desired structure.

  • Step 1: : Formation of pyridazine core by cyclization reactions involving appropriate precursors.

  • Step 2: : Introduction of the ethyl group through an alkylation reaction.

  • Step 3: : Incorporation of the cinnolinone ring via a condensation reaction.

  • Step 4: : Final steps involve functional group modifications to introduce the oxo and carboxamide functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound may be optimized for scale, with considerations for cost, yield, and purity. This often involves:

  • Optimized reaction conditions: : Use of catalysts, temperature control, and reaction times to maximize yield.

  • Purification processes: : Techniques like recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo several chemical reactions, including:

  • Oxidation: : Conversion to higher oxidation states, typically facilitated by oxidizing agents.

  • Reduction: : Addition of hydrogen or electrons, usually with reducing agents.

  • Substitution: : Replacement of functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with palladium catalyst or lithium aluminum hydride.

  • Substitution: : Halogenation reagents or nucleophiles for specific group exchange.

Major Products

  • Oxidation products: : Corresponding carboxylic acids or alcohols.

  • Reduction products: : Alcohol derivatives or amines.

  • Substitution products: : Varied based on the substituent introduced.

Scientific Research Applications

6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has a range of applications in scientific research:

  • Chemistry: : As a building block for complex organic synthesis.

  • Biology: : Potential biochemical applications due to its unique structure.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: : Used in the development of new materials or chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to receptors, enzymes, or other macromolecules, resulting in alterations in cellular functions or signaling pathways.

Comparison with Similar Compounds

6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can be compared to other compounds with similar structural motifs:

  • Similar Compounds: : Other dihydropyridazine derivatives, cinnolinone-containing molecules, and oxo-functionalized compounds.

  • Uniqueness: : The combination of pyridazine, cinnolinone, and oxo groups in a single molecule offers distinct chemical and biological properties, making it unique compared to other analogs.

There you have it—an in-depth look at this intricate compound. Fascinating stuff, right?

Properties

IUPAC Name

6-oxo-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-13-6-5-12(17-18-13)15(23)16-7-8-20-14(22)9-10-3-1-2-4-11(10)19-20/h5-6,9H,1-4,7-8H2,(H,16,23)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZACDSJGWYPWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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